N-Acetyl-L-glutamic acid

Catalog No.
S517014
CAS No.
1188-37-0
M.F
C7H11NO5
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-glutamic acid

CAS Number

1188-37-0

Product Name

N-Acetyl-L-glutamic acid

IUPAC Name

(2S)-2-acetamidopentanedioic acid

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1

InChI Key

RFMMMVDNIPUKGG-YFKPBYRVSA-N

SMILES

CC(=O)NC(CCC(=O)O)C(=O)O

Solubility

52 mg/mL
Soluble
Sparingly soluble (in ethanol)

Synonyms

N-acetylglutamate, N-acetylglutamate, (D)-isomer, N-acetylglutamate, (DL)-isomer, N-acetylglutamate, calcium salt (1:1), (L)-isomer, N-acetylglutamate, calcium salt, (L)-isomer, N-acetylglutamate, dipotassium salt, (L)-isomer, N-acetylglutamate, disodium salt, (L)-isomer, N-acetylglutamate, magnesium salt, (L)-isomer, N-acetylglutamate, monosodium salt, (L)-isomer, N-acetylglutamate, potassium salt, (L)-isomer, N-acetylglutamic acid, sodium N-acetylglutamate

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)O)C(=O)O

Description

The exact mass of the compound N-Acetyl-L-glutamic acid is 189.0637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solublesparingly soluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. It belongs to the ontological category of N-acetyl-L-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Arginine Biosynthesis

NAG acts as a crucial intermediate in the biosynthesis of arginine, an essential amino acid, in prokaryotes (simple organisms) and some eukaryotes (more complex organisms). Enzymes like ornithine acetyltransferase and N-acetylglutamate synthase facilitate NAG formation from glutamate and other precursors. PubChem

Urea Cycle Regulation

In vertebrates, NAG serves as a regulator in the urea cycle, a vital pathway for eliminating ammonia, a toxic waste product. The specific mechanism of this regulation is an ongoing field of research. Wikipedia:

Plant-Bacteria Interactions

Studies suggest NAG produced by certain bacteria can influence root development in specific plant species like white clover. These effects include increased root hair branching, root tip swelling, and enhanced cell division. Research is ongoing to elucidate the precise role of NAG in these interactions. Wikipedia:

N-Acetyl-L-glutamic acid is an organic compound derived from L-glutamic acid, where one of the amine hydrogens is replaced by an acetyl group. Its chemical formula is C₇H₁₁N₁O₅, and it belongs to the class of N-acyl-alpha amino acids, which are characterized by having an acyl group attached to the nitrogen atom of an alpha amino acid. N-Acetyl-L-glutamic acid plays a significant role in various biological processes, including the urea cycle and arginine biosynthesis, making it crucial for nitrogen metabolism in both prokaryotic and eukaryotic organisms .

  • Biosynthesis: It is synthesized from glutamic acid and acetyl-CoA via the enzyme N-acetylglutamate synthase. Alternatively, it can be produced from glutamate and acetylornithine through ornithine acetyltransferase .
  • Hydrolysis: The acetyl group can be hydrolyzed back to glutamate by specific hydrolases, which is a reversible reaction that allows for regulation within metabolic pathways .
  • Phosphorylation: In bacteria such as Escherichia coli, N-acetyl-L-glutamic acid can be phosphorylated by N-acetylglutamate kinase, utilizing adenosine triphosphate (ATP) as a phosphate donor .

N-Acetyl-L-glutamic acid serves several vital functions in biological systems:

  • Urea Cycle Regulation: It acts as an allosteric activator of mitochondrial carbamoyl phosphate synthetase I, the first enzyme in the urea cycle, facilitating the conversion of ammonia into urea for excretion .
  • Arginine Biosynthesis: It is an intermediate in the pathway leading to arginine production, crucial for protein synthesis and various metabolic functions .
  • Protein Modification: N-Acetyl-L-glutamic acid is involved in the N-terminal acetylation of proteins, a modification that enhances protein stability and functionality across various organisms .

The synthesis of N-Acetyl-L-glutamic acid can occur via several methods:

  • Enzymatic Synthesis:
    • From Glutamate and Acetyl-CoA: Catalyzed by N-acetylglutamate synthase.
    • From Glutamate and Acetylornithine: Catalyzed by ornithine acetyltransferase.
  • Chemical Synthesis:
    • Direct chemical methods may involve the acylation of L-glutamic acid using acetic anhydride or acetyl chloride under controlled conditions to prevent degradation .

N-Acetyl-L-glutamic acid has several applications:

  • Biochemical Research: Used as a substrate or reagent in studies involving amino acid metabolism and protein synthesis.
  • Pharmaceuticals: Investigated for potential therapeutic uses, such as in preventing allergic conjunctivitis due to its role in modulating immune responses .
  • Nutritional Supplements: Sometimes included in dietary supplements aimed at enhancing metabolic health or supporting liver function.

Research has indicated various interactions involving N-Acetyl-L-glutamic acid:

  • It interacts with enzymes involved in nitrogen metabolism, particularly those in the urea cycle.
  • Studies have shown that it can affect the activity of carbamoyl phosphate synthetase I, highlighting its regulatory role in metabolic pathways .
  • Investigations into its interactions with other metabolites or drugs are ongoing to explore its therapeutic potential further.

N-Acetyl-L-glutamic acid shares similarities with several related compounds. Here are some notable examples:

CompoundDescriptionUnique Features
L-Glutamic AcidA non-essential amino acid involved in neurotransmission and metabolism.Precursor to N-Acetyl-L-glutamic acid; not acetylated.
AcetylornithineAn amino acid derivative involved in arginine biosynthesis.Precursor for N-Acetyl-L-glutamic acid synthesis.
N-Acetylaspartic AcidAn acetylated derivative of aspartic acid involved in energy metabolism.Different amino acid base; involved in different pathways.

N-Acetyl-L-glutamic acid is unique due to its specific role as an allosteric regulator within the urea cycle and its involvement in arginine biosynthesis, distinguishing it from other similar compounds that may not have these regulatory functions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
White powder or white crystals; Savoury, cooked roasted

XLogP3

-1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

189.06372245 g/mol

Monoisotopic Mass

189.06372245 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

199 - 201 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MA61H539YZ

Livertox Summary

Carglumic acid is an orphan drug and a derivative of N-acetylglutamate that activates the first enzyme in the urea cycle that is responsible for removal and detoxification of ammonia, making this drug a valuable agent for therapy of hyperammonemia caused by rare forms of urea cycle defects. Clinical experience with carglumic acid is limited, but it has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.

Drug Classes

Urea Cycle Disorder Agents

Other CAS

1188-37-0

Wikipedia

N-Acetylglutamic acid

Use Classification

Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Skin conditioning

General Manufacturing Information

L-Glutamic acid, N-acetyl-: ACTIVE
Glutamic acid, N-acetyl-: INACTIVE

Dates

Modify: 2023-08-15
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